molecular formula C8H7BrClNO B2626175 N-(4-Bromo-5-chloro-2-methylphenyl)formamide CAS No. 1864015-01-9

N-(4-Bromo-5-chloro-2-methylphenyl)formamide

Cat. No.: B2626175
CAS No.: 1864015-01-9
M. Wt: 248.5
InChI Key: UVJWFIINASCRKL-UHFFFAOYSA-N
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Description

N-(4-Bromo-5-chloro-2-methylphenyl)formamide: is an organic compound with the molecular formula C8H7BrClNO and a molecular weight of 248.51 g/mol . This compound is characterized by the presence of a bromo, chloro, and methyl group attached to a phenyl ring, which is further connected to a formamide group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromo-5-chloro-2-methylphenyl)formamide typically involves the formylation of 4-bromo-5-chloro-2-methylaniline. This can be achieved through the reaction of the aniline derivative with formic acid or formic acid derivatives under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(4-Bromo-5-chloro-2-methylphenyl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can modify the formamide group .

Scientific Research Applications

N-(4-Bromo-5-chloro-2-methylphenyl)formamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Bromo-5-chloro-2-methylphenyl)formamide involves its interaction with specific molecular targets. The presence of the bromo and chloro groups can influence its reactivity and binding affinity to various enzymes and receptors. The formamide group may also play a role in its biological activity by participating in hydrogen bonding and other interactions .

Comparison with Similar Compounds

  • N-(4-Bromo-3-chloro-2-methylphenyl)acetamide
  • N-(4-Bromo-5-chloro-2-methylphenyl)acetamide
  • N-(4-Bromo-5-chloro-2-methylphenyl)benzamide

Uniqueness: N-(4-Bromo-5-chloro-2-methylphenyl)formamide is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The combination of bromo, chloro, and methyl groups attached to the phenyl ring, along with the formamide group, provides distinct properties compared to other similar compounds .

Properties

IUPAC Name

N-(4-bromo-5-chloro-2-methylphenyl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c1-5-2-6(9)7(10)3-8(5)11-4-12/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJWFIINASCRKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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